molecular formula C20H20FNO B6601139 (1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2124271-07-2

(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one

Cat. No. B6601139
CAS RN: 2124271-07-2
M. Wt: 309.4 g/mol
InChI Key: PIAYIJVBTOTUGB-AZFSHXRASA-N
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Description

(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is a useful research compound. Its molecular formula is C20H20FNO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aromatase Inhibition and Potential Cancer Therapy

  • A study described the synthesis of compounds including 3-azabicyclo[3.1.0]hexane derivatives, which exhibited in vitro inhibition of human placental aromatase, an enzyme involved in estrogen synthesis. This property is significant for developing drugs for endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Stereochemical Studies

  • Research on the stereochemical properties of azabicyclo[3.2.0]heptan-6-one derivatives, including studies using 1H NMR spectroscopy, has been conducted to understand their conformational preferences and absolute configurations. Such studies are crucial in the development of pharmaceuticals where stereochemistry plays a vital role (García‐Martínez et al., 1998).

β-Lactamase Inhibitors Synthesis

  • Novel compounds derived from clavulanic acid, including 4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, have been synthesized and found to act as β-lactamase inhibitors. These compounds are important for enhancing antibiotic efficacy against resistant bacteria (Hunt & Zomaya, 1982).

Development of Antibacterial Agents

  • Chiral azabicycloheptane derivatives have been synthesized and shown to be potent against both Gram-positive and Gram-negative bacteria, indicating their potential as effective antibacterial agents (Kimura et al., 1994).

Investigations in Analgesic Potency

  • Research has been done on 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, demonstrating similar analgesic potency to morphine in various models. This highlights the potential of these compounds in pain management (Mckenzie et al., 1984).

properties

IUPAC Name

(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c1-13(14-5-3-2-4-6-14)22-12-16-11-18(19(16)20(22)23)15-7-9-17(21)10-8-15/h2-10,13,16,18-19H,11-12H2,1H3/t13-,16-,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYIJVBTOTUGB-AZFSHXRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3CC(C3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]3C[C@@H]([C@H]3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 2
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 3
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 4
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 5
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 6
(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one

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